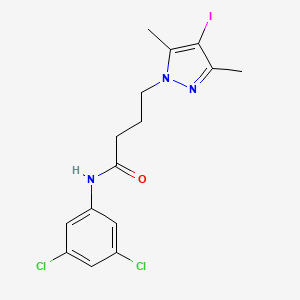![molecular formula C23H28N4OS B11488104 5-[(3,4-dimethylphenoxy)methyl]-4-phenyl-2-(piperidin-1-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11488104.png)
5-[(3,4-dimethylphenoxy)methyl]-4-phenyl-2-(piperidin-1-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(3,4-dimethylphenoxy)methyl]-4-phenyl-2-(piperidin-1-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a triazole ring, a piperidine moiety, and phenyl and dimethylphenoxy groups. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
The synthesis of 5-[(3,4-dimethylphenoxy)methyl]-4-phenyl-2-(piperidin-1-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves multi-step reactionsCommon reagents used in these reactions include hydrazine derivatives, aldehydes, and various catalysts to facilitate the formation of the triazole ring and subsequent substitutions .
Industrial production methods for this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific solvents and catalysts to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
5-[(3,4-dimethylphenoxy)methyl]-4-phenyl-2-(piperidin-1-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: It is being investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of 5-[(3,4-dimethylphenoxy)methyl]-4-phenyl-2-(piperidin-1-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with specific molecular targets within biological systems. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
When compared to other triazole derivatives, 5-[(3,4-dimethylphenoxy)methyl]-4-phenyl-2-(piperidin-1-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione stands out due to its unique combination of functional groups. Similar compounds include:
1,2,4-Triazole: A basic triazole derivative with a simpler structure.
Piperidine derivatives: Compounds containing the piperidine moiety, which are widely studied for their pharmacological activities.
Phenyl-substituted triazoles: Triazole derivatives with phenyl groups, known for their diverse biological activities.
This compound’s distinct structure and combination of functional groups contribute to its unique chemical and biological properties, making it a valuable subject of study in various scientific disciplines.
Properties
Molecular Formula |
C23H28N4OS |
|---|---|
Molecular Weight |
408.6 g/mol |
IUPAC Name |
5-[(3,4-dimethylphenoxy)methyl]-4-phenyl-2-(piperidin-1-ylmethyl)-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C23H28N4OS/c1-18-11-12-21(15-19(18)2)28-16-22-24-26(17-25-13-7-4-8-14-25)23(29)27(22)20-9-5-3-6-10-20/h3,5-6,9-12,15H,4,7-8,13-14,16-17H2,1-2H3 |
InChI Key |
WVGQHEHVGFSAOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC2=NN(C(=S)N2C3=CC=CC=C3)CN4CCCCC4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(2-methoxyethyl)-1,3-dimethyl-5-(2-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11488026.png)
![3-phenyl-2-[(2,3,4-trimethoxy-6-nitrobenzyl)sulfanyl]quinazolin-4(3H)-one](/img/structure/B11488044.png)
![3-(4-methoxyphenyl)-5,6-dimethyl-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11488048.png)
![ethyl N-[(3-chlorophenyl)carbonyl]-3,3,3-trifluoro-2-{[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]amino}alaninate](/img/structure/B11488052.png)

![1-(1,3-benzodioxol-5-yl)-N-{2-[(4-chlorobenzyl)oxy]benzyl}methanamine](/img/structure/B11488057.png)
![2-Hydroxy-3-{[(4-methoxyphenyl)carbonyl]amino}benzoic acid](/img/structure/B11488061.png)
![methyl 4-(dimethylamino)-8-nitro-2-(trifluoromethyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-carboxylate](/img/structure/B11488080.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-(2-methoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11488082.png)
![2-Amino-6-{[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]sulfanyl}pyridine-3,5-dicarbonitrile](/img/structure/B11488086.png)
![1-benzyl-2-(6-bromo-1,3-benzodioxol-5-yl)-5-(methoxymethyl)-7-methyl-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B11488095.png)
![ethyl 4-{[(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)acetyl]amino}benzoate](/img/structure/B11488100.png)
![4-(6-chloro-3,4-dihydropyrazino[1,2-a]benzimidazol-2(1H)-yl)aniline](/img/structure/B11488105.png)
![(5-Nitrospiro[1,3-dioxane-2,2'-tricyclo[3.3.1.1~3,7~]decan]-5-yl)methanol](/img/structure/B11488123.png)
